molecular formula C19H20N4O2 B3887260 3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-1-naphthalen-2-ylethylideneamino]propanamide

3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-1-naphthalen-2-ylethylideneamino]propanamide

Cat. No.: B3887260
M. Wt: 336.4 g/mol
InChI Key: JYYHTONHUOIHPR-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-1-naphthalen-2-ylethylideneamino]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-1-naphthalen-2-ylethylideneamino]propanamide typically involves the condensation of 3-methyl-5-oxo-1,4-dihydropyrazole with an appropriate naphthylamine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-1-naphthalen-2-ylethylideneamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-1-naphthalen-2-ylethylideneamino]propanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-1-naphthalen-2-ylethylideneamino]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-5-pyrazolone
  • 1-(4-Methoxyphenyl)-3-methyl-5-pyrazolone
  • 1-(2-Naphthyl)-3-methyl-5-pyrazolone

Uniqueness

Compared to similar compounds, 3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-1-naphthalen-2-ylethylideneamino]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-1-naphthalen-2-ylethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-12(15-8-7-14-5-3-4-6-16(14)11-15)20-22-18(24)10-9-17-13(2)21-23-19(17)25/h3-8,11,17H,9-10H2,1-2H3,(H,22,24)(H,23,25)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYHTONHUOIHPR-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1CCC(=O)NN=C(C)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=O)C1CCC(=O)N/N=C(\C)/C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-1-naphthalen-2-ylethylideneamino]propanamide
Reactant of Route 2
Reactant of Route 2
3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-1-naphthalen-2-ylethylideneamino]propanamide
Reactant of Route 3
3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-1-naphthalen-2-ylethylideneamino]propanamide
Reactant of Route 4
Reactant of Route 4
3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-1-naphthalen-2-ylethylideneamino]propanamide
Reactant of Route 5
3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-1-naphthalen-2-ylethylideneamino]propanamide
Reactant of Route 6
3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-1-naphthalen-2-ylethylideneamino]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.